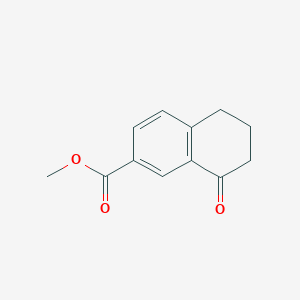

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZUNRVGSYFMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450875 | |

| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116047-26-8 | |

| Record name | Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its tetralone core is a key structural motif in medicinal chemistry. This guide provides a detailed overview of the primary synthetic routes to this compound, including reaction mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies:

-

Intramolecular Friedel-Crafts Acylation: This classical approach involves the cyclization of a substituted butanoic acid derivative to form the tetralone ring, followed by esterification.

-

Palladium-Catalyzed Carbonylation: A more modern approach that utilizes a bromo-substituted tetralone precursor and introduces the methyl carboxylate group in a single, catalyzed step.

This guide will elaborate on both methodologies, providing detailed experimental procedures and mechanistic insights.

Strategy 1: Intramolecular Friedel-Crafts Acylation and Esterification

This strategy is a robust and well-established method for the formation of the tetralone ring system. It proceeds in two key stages: the cyclization of a suitable precursor to form 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, followed by the esterification of the carboxylic acid.

Part A: Synthesis of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

The key step in this part of the synthesis is an intramolecular Friedel-Crafts acylation. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common and effective choice. The starting material is a substituted butanoic acid.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic ketone.

Figure 1: Intramolecular Friedel-Crafts Acylation Mechanism.

Experimental Protocol: Synthesis of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This protocol is based on established procedures for intramolecular Friedel-Crafts acylations.

| Reagent/Parameter | Quantity/Value |

| 4-(4-carboxyphenyl)butanoic acid | 1.0 eq |

| Polyphosphoric acid (PPA) | 10-20 eq (by weight) |

| Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with ice-water, extraction |

Detailed Methodology:

-

To a flask equipped with a mechanical stirrer and a thermometer, add 4-(4-carboxyphenyl)butanoic acid.

-

Add polyphosphoric acid to the flask. The amount should be sufficient to ensure good stirring of the reaction mixture.

-

Heat the mixture with stirring to 80-100 °C.

-

Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Part B: Fischer Esterification to this compound

The carboxylic acid obtained from the cyclization step is converted to its methyl ester via a Fischer esterification reaction.

Reaction Mechanism: Fischer Esterification

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a bicyclic organic compound that belongs to the class of tetralone derivatives. These structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates. The tetralone core, a fused system of a benzene ring and a cyclohexanone ring, serves as a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methods related to this compound.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below. It is important to note that while some specific experimental data for this compound are limited in the public domain, predicted values and data from closely related analogs provide valuable insights.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 7-Carbomethoxy-1-tetralone, Methyl 1,2,3,4-tetrahydro-8-oxo-naphthalene-6-carboxylate | N/A |

| CAS Number | 116047-26-8, 1094294-18-4 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Purification

The synthesis of this compound has been reported through various methods, often utilizing 7-bromo-1-tetralone as a key starting material.

Palladium-Catalyzed Carbonylation

A common synthetic route involves the palladium-catalyzed carbonylation of 7-bromo-1-tetralone. This reaction introduces the methyl carboxylate group onto the aromatic ring.

Experimental Protocol:

-

Reactants: 7-bromo-1-tetralone, carbon monoxide, methanol, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like Xantphos), and a base (e.g., triethylamine).

-

Solvent: A mixture of dimethylformamide (DMF) and methanol is often used.

-

Procedure: The reactants are combined in a pressure vessel. The vessel is charged with carbon monoxide to a specified pressure. The reaction mixture is heated and stirred for a designated period. Upon completion, the reaction is cooled, and the product is isolated.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for this synthetic approach.

Use as a Starting Material

This compound is also commercially available and has been utilized as a starting material in the synthesis of more complex molecules, such as HIV-1 protease inhibitors. In these syntheses, the ketone functionality is often converted to an amine, which then serves as a handle for further derivatization.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A patent document reports a chemical shift at 8.63 ppm (d, J = 1.2 Hz, 1H), which is consistent with an aromatic proton deshielded by the adjacent carbonyl and carboxylate groups. The full spectrum would be expected to show signals for the other aromatic protons and the aliphatic protons of the tetralone ring system, as well as a singlet for the methyl ester protons.

Infrared (IR) Spectroscopy

-

A strong absorption band for the C=O stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.

-

A strong absorption band for the C=O stretch of the ester, typically around 1720-1740 cm⁻¹.

-

C-O stretching bands for the ester group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 204.22.

Biological Activity and Potential Applications

While no specific biological activities or signaling pathway involvements have been definitively reported for this compound itself, the broader class of tetralone derivatives is known to exhibit a wide range of pharmacological properties. These include antibacterial, antifungal, and anticancer activities.

The tetralone scaffold is a key component of several approved drugs and numerous investigational compounds. For instance, tetralone derivatives have been explored as inhibitors of various enzymes and as ligands for different receptors. The presence of both a ketone and a carboxylate functional group in this compound makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The general workflow for exploring the biological potential of such a compound is depicted below.

Conclusion

This compound is a valuable chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While comprehensive data on its physicochemical properties and biological activities are currently limited, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to support further research and development efforts.

References

An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Chemical Identifier:

-

CAS Number: 1094294-18-4, 116047-26-8

This technical guide provides a comprehensive overview of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Due to the limited availability of detailed public information on this specific ester, this guide will focus on the synthesis of its parent carboxylic acid, 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and the subsequent esterification. Furthermore, it will explore the broader biological significance of the tetralone scaffold in drug discovery.

Physicochemical Properties

A summary of the known quantitative data for the parent carboxylic acid and the target methyl ester is presented below.

| Property | 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | This compound |

| CAS Number | 89781-52-2[1][2] | 1094294-18-4[3], 116047-26-8[4] |

| Molecular Formula | C₁₁H₁₀O₃[1][2] | C₁₂H₁₂O₃[5] |

| Molecular Weight | 190.19 g/mol [1] | 204.22 g/mol |

| Boiling Point | 389.1 °C[2] | Not available |

| Flash Point | 230 °C[2] | Not available |

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid. The following sections detail the synthesis of the carboxylic acid precursor and its subsequent conversion to the methyl ester.

1. Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

A common route for the synthesis of tetralones involves an intramolecular Friedel-Crafts acylation of a corresponding phenylbutyric acid.

-

Reaction: 4-(4-carboxyphenyl)butanoic acid is cyclized in the presence of a strong acid catalyst.

-

Reagents and Solvents:

-

4-(4-carboxyphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (as a solvent, optional)

-

-

Procedure:

-

4-(4-carboxyphenyl)butanoic acid is mixed with an excess of polyphosphoric acid.

-

The mixture is heated, typically at temperatures ranging from 80-120°C, with stirring for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice to quench the reaction and precipitate the product.

-

The solid precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

2. Synthesis of this compound

The carboxylic acid is converted to its methyl ester via Fischer esterification.

-

Reaction: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is reacted with methanol in the presence of an acid catalyst.

-

Reagents and Solvents:

-

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

-

Methanol (in excess, serving as both reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

-

Procedure:

-

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is dissolved in an excess of dry methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is refluxed for several hours.

-

The reaction is monitored by TLC.

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester.

-

Further purification can be achieved by column chromatography on silica gel.

-

Biological Significance and Applications in Drug Development

-

Anticancer Agents: The tetralin ring is a core structure in some anticancer drugs, such as the anthracycline antibiotics (e.g., doxorubicin) and podophyllotoxin derivatives.

-

Monoamine Oxidase (MAO) Inhibitors: Certain C7-substituted α-tetralone derivatives have shown potent inhibitory activity against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), suggesting potential for the development of treatments for Parkinson's disease and depression.

-

Hepatitis C Virus (HCV) Inhibitors: Novel series of 1-carba-isoflavanones, synthesized through the α-arylation of α-tetralones, have demonstrated potent and selective in-vitro activity against HCV replicon reporter cells.

-

DGAT1 Inhibitors: Tetralone derivatives have been identified as potent and selective inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorder treatments.

The functional groups of this compound, a ketone and an ester, make it a versatile intermediate for further chemical modifications to synthesize more complex molecules with potential therapeutic value.

References

- 1. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Core: A Scaffold for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" is a tetralone derivative that has emerged as a versatile scaffold in medicinal chemistry. While this specific compound is frequently documented as a commercially available starting material for chemical syntheses, extensive research into its own biological activities is not prominently featured in the current scientific literature. However, the structural motif of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as a crucial building block for a wide array of derivatives exhibiting significant pharmacological potential across various therapeutic areas. This technical guide provides a comprehensive overview of the biological activities of molecules derived from this core structure, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented herein is intended to inform and guide researchers and drug development professionals in leveraging this privileged scaffold for the discovery of novel therapeutic agents.

Biological Activities of Derivatives

The 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate core has been successfully modified to generate derivatives with a broad spectrum of biological activities, including antiviral, anticancer, neuroprotective, and metabolic disease applications.

HIV-1 Protease Inhibition

Derivatives of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate have been instrumental in the design of potent HIV-1 protease inhibitors. These inhibitors are crucial components of highly active antiretroviral therapy (HAART). The tetrahydronaphthalene moiety is often incorporated as a P2 ligand, which interacts with the S2 subsite of the HIV-1 protease.

Quantitative Data:

| Derivative Class | Target | Metric | Value | Reference |

| Aminotetrahydronaphthalene Carboxamides | HIV-1 Protease | Ki | 0.38 nM | [1] |

| Aminotetrahydronaphthalene Carboxamides | HIV-1 (in cells) | IC50 | 476 nM | [1] |

Experimental Protocols:

HIV-1 Protease Inhibition Assay: [1]

-

Enzyme: Recombinant HIV-1 protease.

-

Substrate: A fluorogenic peptide substrate.

-

Method: The assay is typically performed in a 96-well plate format. The inhibitor, at varying concentrations, is pre-incubated with the HIV-1 protease in a suitable buffer (e.g., sodium acetate buffer, pH 5.5) at 37°C. The reaction is initiated by the addition of the fluorogenic substrate.

-

Detection: The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Ki).

Antiviral Cell-Based Assay: [1]

-

Cells: Human T-cell line (e.g., MT-2) susceptible to HIV-1 infection.

-

Virus: Laboratory-adapted strain of HIV-1.

-

Method: Cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The cultures are incubated for a period of 4-5 days.

-

Detection: The extent of viral replication is quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by using a cell viability assay (e.g., MTT assay) to assess the cytopathic effect of the virus.

-

Data Analysis: The inhibitor concentration that reduces viral replication by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship Diagram:

Caption: Synthetic pathway from the core to HIV-1 protease inhibitors.

Monoamine Oxidase (MAO) Inhibition

C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

Experimental Protocols:

MAO Inhibition Assay:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine for both MAO-A and MAO-B (or a specific substrate for each isoform).

-

Method: The inhibitor at various concentrations is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) at 37°C. The reaction is started by adding the substrate.

-

Detection: The product of the reaction (e.g., 4-hydroxyquinoline from kynuramine) is quantified by fluorescence spectroscopy.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram:

Caption: Inhibition of dopamine metabolism by MAO-B inhibitors.

G-Protein-Coupled Receptor 40 (GPR40) Agonism

Tricyclic compounds derived from "this compound" have been patented as agonists of GPR40, a receptor involved in glucose-stimulated insulin secretion. This suggests a potential therapeutic application in type 2 diabetes.

Experimental Protocols:

GPR40 Calcium Mobilization Assay:

-

Cells: A cell line (e.g., CHO or HEK293) stably expressing human GPR40.

-

Method: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound is added to the cells, and the change in intracellular calcium concentration is measured.

-

Detection: The fluorescence signal is monitored using a fluorescence plate reader.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Signaling Pathway Diagram:

Caption: GPR40 signaling pathway leading to insulin secretion.

Antimalarial Activity

Derivatives of "this compound" have been investigated as antimalarial agents that target plasmepsin IX and X, proteases essential for the malaria parasite Plasmodium falciparum.

Experimental Protocols:

Plasmepsin Inhibition Assay:

-

Enzyme: Recombinant P. falciparum plasmepsin IX or X.

-

Substrate: A specific fluorogenic peptide substrate for the respective plasmepsin.

-

Method: The assay is conducted in a similar manner to the HIV-1 protease assay, with the inhibitor being pre-incubated with the enzyme before the addition of the substrate.

-

Detection: The increase in fluorescence due to substrate cleavage is measured.

-

Data Analysis: IC50 values are determined from the dose-response curves.

In Vitro Antimalarial Assay:

-

Parasite: Chloroquine-sensitive or -resistant strains of P. falciparum.

-

Host Cells: Human erythrocytes.

-

Method: Synchronized ring-stage parasites are cultured in human erythrocytes in the presence of serial dilutions of the test compounds.

-

Detection: Parasite growth is assessed after a 48- or 72-hour incubation period using methods such as SYBR Green I-based fluorescence assay to quantify parasite DNA, or by microscopic counting of parasitemia.

-

Data Analysis: The IC50 value, representing the concentration that inhibits parasite growth by 50%, is calculated.

Conclusion

The 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. While the parent molecule, "this compound," is primarily utilized as a synthetic intermediate, its core structure is clearly amenable to chemical modifications that yield compounds with significant therapeutic potential. The examples provided in this guide highlight the broad applicability of this scaffold in developing inhibitors for viral and parasitic proteases, modulators of CNS enzymes, and agonists for metabolic receptors. Future exploration of the chemical space around this core is warranted and holds promise for the discovery of novel drug candidates.

References

An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a key intermediate in the synthesis of complex pharmaceutical compounds. This document details its chemical properties, synthesis protocols, and known applications, with a focus on providing practical information for laboratory and development settings.

Core Compound Properties

This compound is a tetralone derivative, a class of compounds recognized for their utility as building blocks in medicinal chemistry. The unique structural combination of a bicyclic aromatic system with a ketone and a methyl ester functional group makes it a versatile precursor for a range of more complex molecules.

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 204.22 g/mol | --INVALID-LINK--[1] |

| CAS Number | 116047-26-8, 1094294-18-4 | --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Appearance | Powder or liquid | --INVALID-LINK--[1] |

| Purity | Typically ≥97% | --INVALID-LINK--[1] |

| Storage | Store in a tightly closed container at room temperature. | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound found in the literature is via a palladium-catalyzed carbonylation of a bromo-tetralone precursor.

Protocol 1: Palladium-Catalyzed Carbonylation

This protocol is adapted from patent literature describing the synthesis of antimalarial agents.

Reaction Scheme:

Experimental Protocol:

A solution of 7-bromo-1-tetralone (35 g, 155 mmol) is prepared in Methanol (200 mL) and DMSO (100 mL). To this solution, PdCl₂(dppf) (11 g, 15.03 mmol) and triethylamine (108 mL, 777 mmol) are added. The resulting mixture is stirred at 80 °C for 48 hours under a 50 psi atmosphere of carbon monoxide (CO).

Note: The patent does not provide details on the workup, purification, or the final yield for this reaction. Standard purification techniques such as column chromatography would likely be required.

Applications in Drug Development

This compound serves as a key starting material in the synthesis of more complex, biologically active molecules. One notable application is in the development of HIV-1 protease inhibitors.

Protocol 2: Synthesis of an Amine Intermediate for HIV-1 Protease Inhibitors

This protocol outlines the use of the title compound in the synthesis of a chiral amine, a crucial component of potent HIV-1 protease inhibitors.

Experimental Workflow:

Experimental Protocol:

-

Imine Formation: The commercially available this compound is reacted with (S)-t-butyl sulfinamide to form the corresponding imine.

-

Reduction: The imine is then reduced with sodium borohydride (NaBH₄) to yield a mixture of diastereomers (in a 2:1 ratio).

-

Purification and Deprotection: The major diastereomer is isolated and subsequently treated with 6 M HCl to remove the sulfinyl group, providing the corresponding amine.

-

Final Ligand Synthesis: The resulting amine is protected with a Boc group, and the methyl ester is hydrolyzed to furnish the final carboxylic acid ligand, which is then used in the synthesis of HIV-1 protease inhibitors.

Biological Activity Context

While there is no specific biological activity reported for this compound itself, the broader class of tetralone derivatives is known to exhibit a wide range of pharmacological effects. These include antibacterial, antifungal, and antitumor activities. The utility of the title compound as a precursor for potent HIV-1 protease inhibitors underscores the importance of the tetralone scaffold in designing molecules that can interact with biological targets.[4][5][6] Researchers are encouraged to consider this compound as a valuable starting point for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 116047-26-8 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Isolation of Tetralone Derivatives: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry and natural product synthesis. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, serving as foundational frameworks for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological evaluation of tetralone derivatives, with a focus on experimental protocols and quantitative data analysis.

Discovery and Therapeutic Potential of Tetralone Derivatives

Tetralone derivatives are recognized as crucial structural motifs in a variety of pharmacologically active compounds. They have been successfully developed as inhibitors of several key enzymes and have shown promise in a range of therapeutic areas.

-

Enzyme Inhibition:

-

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: Tetralone derivatives have been identified as potent and selective inhibitors of DGAT1, an enzyme that plays a critical role in triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[1][2][3]

-

Monoamine Oxidase (MAO) Inhibitors: Certain tetralone derivatives exhibit potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. This makes them attractive candidates for the development of antidepressants and therapies for neurodegenerative diseases like Parkinson's disease.[4][5][6][7]

-

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitors: Tetralones have been shown to inhibit the tautomerase activity of MIF, a proinflammatory cytokine implicated in various inflammatory diseases. By inhibiting MIF, these derivatives can suppress inflammatory responses.[8][9][10][11]

-

-

Broad Pharmacological Activities:

-

Anti-inflammatory: By inhibiting pathways such as NF-κB, tetralone derivatives can exert significant anti-inflammatory effects.[6]

-

Anticancer: The tetralone scaffold is a component of several established anticancer drugs, and novel derivatives continue to be explored for their antiproliferative activities.[12]

-

Antimicrobial: Various tetralone derivatives have demonstrated notable antibacterial and antifungal properties.[12][13][14]

-

Synthesis of Tetralone Derivatives

The synthesis of the tetralone core is most commonly achieved through intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid or its derivatives. This versatile reaction allows for the construction of the characteristic bicyclic system.

General Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the synthesis of α-tetralone from γ-phenylbutyric acid.

Materials:

-

γ-phenylbutyric acid

-

Thionyl chloride

-

Carbon disulfide (or other suitable solvent)

-

Aluminum chloride (AlCl₃)

-

Ice

-

Concentrated hydrochloric acid

-

Benzene (for extraction)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

Acid Chloride Formation: In a round-bottomed flask fitted with a reflux condenser and a gas absorption trap, combine γ-phenylbutyric acid and thionyl chloride. Gently heat the mixture on a steam bath until the acid melts. The reaction is allowed to proceed without external heating until the evolution of hydrogen chloride ceases (approximately 25-30 minutes). The mixture is then warmed on the steam bath for an additional 10 minutes to ensure complete reaction.[15]

-

Friedel-Crafts Cyclization: Cool the flask and add carbon disulfide. Cool the solution in an ice bath. Rapidly add aluminum chloride in one portion and immediately connect the flask to the reflux condenser. After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath. Heat and shake the mixture for 10 minutes to complete the reaction.[15]

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Add concentrated hydrochloric acid and transfer the mixture to a larger flask for steam distillation. The carbon disulfide will distill first, followed by the α-tetralone.[15]

-

Extraction and Purification: Separate the oily product from the distillate. Extract the aqueous layer with benzene. Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.[15]

Synthesis of Substituted Tetralones

The general procedure can be adapted to synthesize a wide variety of substituted tetralone derivatives. For example, nitrated tetralones can be prepared by intramolecular acylation of nitro-substituted γ-phenylbutyric acids.[16] Other derivatives can be synthesized by modifying the starting materials or by further reactions on the tetralone core.[17][18]

Isolation and Purification of Tetralone Derivatives

The isolation and purification of tetralone derivatives are crucial steps to obtain compounds of high purity for biological testing and structural elucidation. Common techniques include column chromatography and high-performance liquid chromatography (HPLC), particularly for chiral separations.

Purification by Column Chromatography

Flash column chromatography is a standard method for purifying crude tetralone derivatives.

General Protocol:

-

Solvent System Selection: Determine an appropriate solvent system (eluent) by thin-layer chromatography (TLC) analysis of the crude product. A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value for the desired product typically between 0.25 and 0.35.[19]

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Tap the column gently to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel.[19]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel. Alternatively, for less soluble compounds, dry loading can be performed by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[19]

-

Elution and Fraction Collection: Pass the eluent through the column under positive pressure. Collect the eluate in fractions.[19]

-

Analysis and Product Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetralone derivative.[19]

Chiral Separation by HPLC

Many tetralone derivatives are chiral, and the separation of enantiomers is often necessary as they can exhibit different biological activities. Chiral HPLC is the most common method for this purpose.

General Protocol:

-

Column and Mobile Phase Selection: The choice of chiral stationary phase (CSP) and mobile phase is critical for successful enantioseparation. Immobilized cellulose-based columns, such as Chiralpak IC, are frequently used. The mobile phase typically consists of a mixture of n-hexane and an alcohol modifier like isopropanol.[20] The optimal ratio of hexane to modifier needs to be determined experimentally for each compound.

-

Chromatographic Conditions: Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).[20]

-

Injection and Detection: Inject a solution of the racemic tetralone derivative onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition, column temperature, and flow rate.[20]

Isolation from Natural Sources

Tetralone derivatives are also found in nature. Their isolation from plant material involves extraction followed by chromatographic purification.

General Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and n-butanol) to separate compounds based on their polarity.[21]

-

Chromatographic Purification: The fractions containing the target tetralone derivatives are further purified by repeated column chromatography on silica gel or other stationary phases until the pure compounds are isolated.[21]

Quantitative Data on Biological Activity

The biological activity of tetralone derivatives is typically quantified using in vitro assays to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) for enzymes or the minimum inhibitory concentration (MIC) for microorganisms.

Table 1: Monoamine Oxidase (MAO) Inhibition by α-Tetralone Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | 287-fold over MAO-A | [5] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | 3.25-fold over MAO-B | [5] |

| C7-substituted α-tetralone derivatives | MAO-B | 0.89 - 47 | Selective for MAO-B | [4] |

| C7-substituted α-tetralone derivatives | MAO-A | 10 - 741 | [4] |

Table 2: Antimicrobial Activity of Tetralone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine-tetralone derivative 2D | S. aureus ATCC 29213 | 0.5 | [13] |

| Aminoguanidine-tetralone derivative 2D | MRSA-2 | 1 | [13] |

| Ampicillin-tetralone derivatives | S. aureus | Effective | [13] |

| 4-hydroxy-α-tetralone | E. coli (multi-drug resistant) | Reverses resistance | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the role and development of tetralone derivatives.

Signaling Pathways

Caption: Inhibition of the DGAT1 pathway by tetralone derivatives.

Caption: Inhibition of monoamine oxidase by tetralone derivatives.

Caption: Potential inhibition points of the NF-κB signaling pathway by tetralone derivatives.

Experimental Workflow

Caption: General experimental workflow for the synthesis and evaluation of tetralone derivatives.

Conclusion

Tetralone derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and diverse biological activities make them a compelling scaffold for further investigation. This guide has provided a foundational understanding of the key aspects of their discovery, synthesis, isolation, and evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in academia and industry who are dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. | Semantic Scholar [semanticscholar.org]

- 2. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity suppresses microglia-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 17. researchgate.net [researchgate.net]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. benchchem.com [benchchem.com]

- 20. [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Data Unavailable for Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

A comprehensive search for spectroscopic data and experimental protocols for "Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate" (CAS No. 116047-26-8) has concluded that this information is not publicly available in scientific literature or chemical databases. Despite extensive searches for ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) data, no specific experimental spectra or detailed synthesis and characterization procedures could be located for this compound.

While the compound is listed by several chemical suppliers, indicating its commercial availability as a synthetic intermediate, the associated product listings do not include the in-depth spectroscopic and experimental details required for a technical guide aimed at researchers and drug development professionals.

The absence of published data prevents the creation of the requested in-depth technical guide, which would require:

-

Quantitative Data Presentation: Tabulated summaries of NMR, IR, and MS data.

-

Detailed Experimental Protocols: Methodologies for the synthesis and spectroscopic analysis of the compound.

-

Visualization of Methodologies: Diagrams illustrating the experimental workflow for spectroscopic analysis.

Without access to primary research articles or publicly shared datasets containing the spectroscopic characterization of "this compound," it is not possible to fulfill the core requirements of the request.

For researchers and scientists requiring this information, it is recommended to either perform the experimental characterization in-house or to contact the commercial suppliers of the compound to inquire if they can provide a certificate of analysis with the relevant spectroscopic data.

Below is a conceptual workflow that would typically be followed for the spectroscopic analysis of such a compound, presented as a Graphviz diagram.

An In-depth Technical Guide to Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a versatile synthetic intermediate possessing a tetralone framework, a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application as a crucial building block in the development of complex pharmaceutical agents and natural product analogues. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate its use in research and drug discovery.

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] this compound, with its reactive keto-ester functionalities, serves as a valuable precursor for the construction of polycyclic systems. Its strategic importance lies in its utility for developing compounds with potential applications in oncology, such as analogues of the potent anticancer agent podophyllotoxin, and in the synthesis of steroid-like molecules.[1][2][3][4] This guide will delve into the synthetic routes to this intermediate and its subsequent transformations into more complex, biologically relevant molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.23 g/mol | [3] |

| CAS Number | 116047-26-8, 1094294-18-4 | [5][6] |

| Appearance | Solid | |

| Purity | ≥98% (typical) | [3] |

Synthesis of the Core Intermediate

General Synthetic Workflow

The construction of the tetralone ring system typically involves the cyclization of a substituted phenylbutyric acid derivative.

Postulated Experimental Protocol

Step 1: Friedel-Crafts Acylation of a Toluene Derivative A suitable toluene derivative, such as methyl 4-methylbenzoate, would be acylated with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield a keto-acid.

Step 2: Reduction of the Ketone The keto group of the product from Step 1 would be reduced to a methylene group using standard reduction methods like the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction.

Step 3: Esterification The carboxylic acid group of the resulting phenylbutyric acid derivative would be esterified to the corresponding methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization) The methyl ester from Step 3 would then be cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to form the tetralone ring of this compound.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific substrate.

Application as a Synthetic Intermediate

The true value of this compound lies in its versatility as a building block for more complex molecules. Its ketone and ester functionalities provide handles for a wide range of chemical transformations.

Synthesis of Podophyllotoxin Analogues

Podophyllotoxin is a naturally occurring lignan with potent anticancer properties. The tetralone core of this compound serves as a key starting point for the synthesis of analogues of podophyllotoxin, allowing for the exploration of structure-activity relationships.[1][2][4][7]

A common strategy involves a chalcone-based route where the tetralone is first condensed with an appropriately substituted benzaldehyde to form a chalcone, which then undergoes further cyclization and functional group manipulations to yield the podophyllotoxin scaffold.

The Stobbe condensation is a powerful method for forming a new carbon-carbon bond and introducing a carboxylic acid or ester group.[8][9] In the context of synthesizing podophyllotoxin analogues, a Stobbe condensation of this compound with a succinic ester in the presence of a strong base would lead to an alkylidene succinic acid derivative, a key intermediate for further elaboration.

Materials:

-

This compound

-

Diethyl succinate

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Hydrochloric acid

Procedure:

-

A solution of potassium tert-butoxide in anhydrous tert-butanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of this compound and diethyl succinate is added dropwise to the stirred base solution at room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the addition of water, and the tert-butanol is removed under reduced pressure.

-

The aqueous solution is acidified with hydrochloric acid to precipitate the half-ester product.

-

The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Elaboration to Steroid-like Structures

The tetralone moiety is a common structural feature in steroids. The Robinson annulation is a classic and highly effective method for the construction of a six-membered ring onto an existing ketone, making it an ideal reaction for elaborating the tetralone core of our intermediate into a polycyclic steroid-like framework.[10][11][12][13]

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.

Materials:

-

This compound

-

Methyl vinyl ketone (MVK)

-

Sodium ethoxide

-

Ethanol

Procedure:

-

This compound is dissolved in ethanol.

-

A catalytic amount of sodium ethoxide is added to the solution to generate the enolate.

-

Methyl vinyl ketone is added dropwise to the reaction mixture at a controlled temperature (often cooled to prevent polymerization of MVK).

-

The reaction is stirred until the Michael addition is complete (monitored by TLC).

-

The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

-

After cooling, the reaction is neutralized, and the solvent is removed. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (likely in the 7-8 ppm region), signals for the three methylene groups of the tetralone ring (likely in the 2-3 ppm region), and a singlet for the methyl ester protons (around 3.9 ppm). |

| ¹³C NMR | Carbonyl carbons for the ketone and ester (in the 165-200 ppm region), aromatic carbons, methylene carbons, and the methyl ester carbon. |

| IR Spectroscopy | Strong C=O stretching frequencies for the ketone (around 1680 cm⁻¹) and the ester (around 1720 cm⁻¹), as well as C-O stretching and aromatic C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (204.23 g/mol ) and characteristic fragmentation patterns. |

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its tetralone core provides a robust platform for the construction of complex polycyclic molecules with significant biological potential. The synthetic pathways outlined in this guide, particularly its application in the synthesis of podophyllotoxin analogues and steroid-like structures, highlight its importance for researchers in medicinal chemistry and drug development. The provided protocols and conceptual frameworks are intended to serve as a practical resource for the effective utilization of this key synthetic building block.

References

- 1. [PDF] Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. METHYL 6-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE [myskinrecipes.com]

- 4. Synthesis of new tetralone ester intermediates for podophyllotoxin analogues: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Page loading... [wap.guidechem.com]

- 6. parchem.com [parchem.com]

- 7. ijsdr.org [ijsdr.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Robinson annulation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Robinson Annulation [organic-chemistry.org]

The Therapeutic Potential of Tetralone Scaffolds: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic hydrocarbon with a ketone functional group, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic accessibility have made it a versatile starting point for the development of a wide range of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of tetralone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to facilitate further research and drug development in this promising area.

Introduction to Tetralone Scaffolds

Tetralones, also known as 3,4-dihydronaphthalen-1(2H)-ones, are bicyclic compounds that serve as crucial building blocks in organic synthesis.[1][2] Their rigid structure and the presence of a reactive ketone group allow for diverse chemical modifications, leading to a wide array of derivatives with distinct biological activities.[1][2] These scaffolds are found in various natural products and have been instrumental in the synthesis of numerous pharmaceuticals.[3][4] The therapeutic versatility of tetralone derivatives extends to their use as antibiotics, antidepressants, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2][5]

Therapeutic Applications

Anticancer Activity

Tetralone derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various cancer cell lines.[3][6] The tetralin ring, a core component of the tetralone structure, is present in established chemotherapeutic drugs like the anthracycline antibiotics (doxorubicin, daunorubicin) and semisynthetic derivatives of podophyllotoxin (etoposide, teniposide), which act as topoisomerase II inhibitors.[6]

Recent studies have focused on novel tetralone-based compounds. For instance, a series of longifolene-derived tetralone compounds bearing a 1,2,4-triazole moiety displayed broad-spectrum anticancer activity.[6] Similarly, certain tetralin-6-yl-pyrazoline and other heterocyclic derivatives have shown potent activity against cervix and breast carcinoma cell lines.[7] The mechanism of action for many of these compounds involves the induction of apoptosis. For example, one tetralone derivative was shown to induce early and late apoptosis in MCF-7 breast cancer cells.[8]

Table 1: Anticancer Activity of Tetralone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Longifolene-derived tetralone (6g) | MCF-7 (Breast) | 4.42 ± 2.93 | [6] |

| Longifolene-derived tetralone (6h) | A549 (Lung) | 9.89 ± 1.77 | [6] |

| 2,6-dihaloarylchalcone derivative (3a) | Hela (Cervix) | 3.5 µg/mL | [7] |

| 2,6-dihaloarylchalcone derivative (3a) | MCF-7 (Breast) | 4.5 µg/mL | [7] |

| Thiazoline-tetralin derivative (4h) | A549 (Lung) | DNA synthesis inhibition of 50.78% at 48.6 µM | [9] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Tetralone scaffolds have shown promise in this area, with derivatives exhibiting both antibacterial and antifungal properties.[5][10] For instance, certain functionalized dihydronaphthalen-1(2H)-ones have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL.[5] The antifungal activity is also notable, with some derivatives showing efficacy comparable to the standard drug cycloheximide.[5]

The mechanism of antimicrobial action can vary. Some tetralone derivatives are believed to disrupt the bacterial membrane, leading to cell death.[11] For example, a novel aminoguanidine-tetralone derivative was found to induce depolarization of the bacterial membrane and disrupt its integrity.[11]

Table 2: Antimicrobial Activity of Tetralone Derivatives

| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |

| Dihydronaphthalen-1(2H)-one (2a) | P. aeruginosa, Salmonella spp. | 31.25 - 250 | [5] |

| Dihydronaphthalen-1(2H)-one (2d) | A. niger | 62.5 | [5] |

| Aminoguanidine-tetralone (2D) | S. aureus ATCC 29213 | 0.5 | [11] |

| Aminoguanidine-tetralone (2D) | MRSA-2 | 1 | [11] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Tetralone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated macrophages.[12] The anti-inflammatory effects of certain 4-amino-3,4-dihydro-2H-napthalen-1-one derivatives have been attributed to their mast cell stabilizing properties.[12] Furthermore, some tetralone derivatives act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, which plays a role in regulating macrophage activation.[13]

Neuroprotective Activity

Tetralone scaffolds have been explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][3] Several derivatives have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine.[3][12] Additionally, certain α,β-unsaturated carbonyl-based tetralone derivatives have demonstrated multifunctional activity against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), preventing amyloid-β aggregation, and protecting against Aβ-induced neuronal cell death.[14] One such compound exhibited an IC50 of 0.045 µM for AChE inhibition and disassembled amyloid fibrils by over 78%.[14]

Experimental Protocols

General Synthesis of Tetralone Derivatives

A common method for the synthesis of tetralone derivatives is the Claisen-Schmidt condensation reaction.[12][15]

Protocol: Synthesis of 2-Arylmethylene-1-tetralones

-

Reaction Setup: Dissolve an equimolar amount of 1-tetralone and a substituted benzaldehyde in ethanol in a round-bottom flask.[15]

-

Catalysis: Add a dilute solution of sodium hydroxide to the mixture and stir at room temperature for a specified duration (e.g., 1 hour).[15]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into crushed ice.[15]

-

Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-arylmethylene-1-tetralone derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and a positive control (e.g., 5-FU) and incubate for a specified period (e.g., 48 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assessment (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare serial dilutions of the tetralone derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

-

MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot samples from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plates is the MBC/MFC.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of tetralone derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Caption: Anticancer mechanism of certain tetralone derivatives.

Caption: Neuroprotective mechanisms of multifunctional tetralone derivatives.

Caption: A generalized workflow for the development of tetralone-based therapeutics.

Conclusion and Future Directions

The tetralone scaffold represents a highly valuable framework in the design and discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its significant potential in addressing a wide range of diseases. The ease of chemical modification of the tetralone core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.

Future research should focus on several key areas. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex tetralone libraries for biological screening. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds with improved therapeutic profiles. Furthermore, detailed investigations into the molecular mechanisms of action and signaling pathways will be crucial for identifying specific cellular targets and optimizing drug efficacy. The continued development of multifunctional tetralone derivatives that can simultaneously address multiple pathological processes, particularly in complex diseases like cancer and neurodegenerative disorders, holds immense promise for the future of medicine. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of the versatile tetralone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 13. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a tetralone derivative, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate structure elucidation is the cornerstone of any chemical research and drug development endeavor, ensuring the identity and purity of the compound of interest. This guide outlines the comprehensive process for the structural characterization of this molecule using modern spectroscopic techniques.

Molecular Structure

The foundational step in structure elucidation is proposing a candidate structure. The IUPAC name "this compound" corresponds to the following chemical structure:

Caption: Chemical structure of the target molecule.

Caption: Structure of this compound.

Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data that would confirm the structure of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.21 | d | 1H | H-1 |

| ~7.85 | dd | 1H | H-3 |

| ~7.30 | d | 1H | H-4 |

| ~3.92 | s | 3H | -OCH₃ |

| ~3.05 | t | 2H | H-5 |

| ~2.65 | t | 2H | H-7 |

| ~2.15 | m | 2H | H-6 |

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet. Coupling constants (J) for aromatic protons are expected in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~197.5 | C=O (Ketone, C-8) |

| ~166.0 | C=O (Ester) |

| ~145.0 | C-4a |

| ~135.5 | C-2 |

| ~132.0 | C-8a |

| ~131.0 | C-1 |

| ~129.5 | C-3 |

| ~127.0 | C-4 |

| ~52.5 | -OCH₃ |

| ~39.0 | C-7 |

| ~29.0 | C-5 |

| ~23.0 | C-6 |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1685 | C=O stretch | Aryl Ketone (conjugated) |

| ~1610 | C=C stretch | Aromatic |

| ~1280, ~1100 | C-O stretch | Ester |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 173 | [M - OCH₃]⁺ |

| 145 | [M - COOCH₃]⁺ |

| 117 | [C₉H₉]⁺ (Naphthalene fragment) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence, a 45° pulse angle, a relaxation delay of 2.0 s, and accumulate 1024 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

-

Acquisition: For GC-MS, inject 1 µL of the solution onto a suitable GC column (e.g., HP-5ms) with a temperature program designed to elute the compound. For direct probe analysis, introduce the sample directly into the ion source. Set the ionization energy to a standard 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflows and Pathways

Visual diagrams help in understanding the logical flow of experiments and the relationships between chemical entities.

Caption: A typical workflow for small molecule structure elucidation.

A plausible synthetic route is essential for planning the preparation of the target compound.

Caption: A plausible synthetic pathway for the target molecule.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. By integrating data from NMR, IR, and Mass Spectrometry, a confident structural assignment can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers to characterize this molecule and its analogs, ensuring the integrity of their scientific investigations and development programs.

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route described is a palladium-catalyzed methoxycarbonylation of 7-bromo-3,4-dihydronaphthalen-1(2H)-one. This application note includes a summary of the reaction, a detailed experimental protocol, and a workflow diagram for clarity.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules, including potent HIV-1 protease inhibitors.[1] Its tetralone core functionalized with a methyl ester provides a versatile scaffold for further chemical modifications. The synthesis of this intermediate is crucial for the development of novel therapeutic agents. The protocol outlined below is based on a palladium-catalyzed carbonylation reaction, a robust and widely used method for the formation of C-C bonds.[2]

Synthesis Pathway

The synthesis of this compound is achieved through a one-step palladium-catalyzed methoxycarbonylation of 7-bromo-3,4-dihydronaphthalen-1(2H)-one. This reaction utilizes a palladium acetate catalyst in conjunction with a Xantphos ligand to facilitate the introduction of a methyl ester group.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 7-bromo-3,4-dihydronaphthalen-1(2H)-one | [2] |

| Product | This compound | [2] |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [2] |

| Ligand | Xantphos | [2] |

| Carbon Monoxide Source | Carbon Monoxide (CO) gas | |

| Solvent | Dimethylformamide (DMF) and Methanol (MeOH) | [2] |

| Base | Triethylamine (Et₃N) | [2] |

| Reaction Temperature | Not Specified | |

| Reaction Time | Not Specified | |

| Yield | Not Specified |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound based on the methodology outlined in patent EP 3145915 B1.[2]

Materials:

-

7-bromo-3,4-dihydronaphthalen-1(2H)-one

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH), anhydrous

-

Carbon Monoxide (CO) gas

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and reaction setup (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 eq), Palladium(II) Acetate (0.05 eq), and Xantphos (0.07 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-